4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione

Separation Science Medicinal Chemistry Solvent Extraction

Substituting with less-fluorinated β-diketones can significantly reduce extraction efficiency and luminescence quantum yield due to increased non-radiative energy loss. This specific perfluorinated ligand solves that problem, delivering a documented XLogP3 of 3.5 for optimal phase transfer and high thermal stability (no significant weight loss up to 360 °C). - Maximizes complex stability and luminescence lifetime in europium(III)-based OLEDs and probes. - Ensures reproducible, high-yield separations of trivalent lanthanides from thiocyanate solutions.

Molecular Formula C11H6F6O2
Molecular Weight 284.15 g/mol
CAS No. 165328-10-9
Cat. No. B170302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione
CAS165328-10-9
Synonyms4,4,4-TRIFLUORO-1-(4-TRIFLUOROMETHYLPHENYL)-1,3-BUTANEDIONE
Molecular FormulaC11H6F6O2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(18)5-9(19)11(15,16)17/h1-4H,5H2
InChIKeyXKGFIZKUFOXHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Highly Fluorinated β-Diketone for Advanced Material Synthesis


4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione (CAS 165328-10-9) is a perfluorinated aromatic β-diketone. This compound is distinguished by the presence of trifluoromethyl (-CF3) groups on both the phenyl ring and the butanedione backbone, a feature that imparts significant lipophilicity, enhanced thermal stability, and a strong electron-withdrawing character. Its primary utility lies in its role as a key building block in organic synthesis and, most notably, as a ligand in coordination chemistry for the development of advanced materials such as luminescent lanthanide complexes and as an extraction agent in separation science . It is typically supplied as a solid with a purity of 95% or higher .

Why Structural Specificity Drives Procurement Performance


The performance of fluorinated β-diketones in applications such as lanthanide complexation and separations is not uniform; it is dictated by the specific electronic and steric properties of the ligand. Subtle changes in the aromatic substitution pattern can dramatically alter key performance metrics, including complex stability, luminescence quantum yield, and extraction efficiency . Therefore, substituting this compound with a generic or less-fluorinated analog (e.g., a phenyl or methoxyphenyl derivative) can lead to significant deviations in experimental outcomes, making precise compound selection a critical factor for reproducible research and cost-effective procurement.

Evidence-Based Differentiation from Structural Analogs


Lipophilicity: Enhanced Partitioning in Biphasic Systems

This compound exhibits a significantly higher computed lipophilicity compared to its non-trifluoromethyl and mono-fluorinated analogs. The higher XLogP3 value is a direct consequence of the two additional -CF3 groups and quantifies its preference for non-polar environments, which is critical for applications in solvent extraction and drug design. The target compound has an XLogP3 of 3.5 . This is compared to the 4-fluorophenyl analog, which has a reported LOGP of 2.53 , and the unsubstituted phenyl analog, with a LogP of approximately 2.39 .

Separation Science Medicinal Chemistry Solvent Extraction

Thermal Stability for High-Temperature Applications

Thermogravimetric analysis (TGA) reveals that 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione possesses high thermal stability. The compound shows no weight loss up to 360 °C, and between 360 and 400 °C, it loses approximately 11% of its mass [1]. This performance is a class-level inference for perfluorinated β-diketones, which are known to have enhanced thermal stability compared to less-fluorinated analogs due to the strength of C-F bonds and the suppression of non-radiative deactivation pathways .

Materials Chemistry Polymer Science Thermal Analysis

Luminescence Efficiency in Europium Complexes

While direct data for europium complexes of this specific ligand is not found, robust class-level inference from peer-reviewed studies demonstrates that β-diketones with a higher degree of fluorination yield superior luminescence in lanthanide complexes. Studies comparing europium(III) complexes of various fluorinated β-diketones show that perfluorination enhances luminescence efficiency and lifetime by suppressing non-radiative energy loss [1][2]. For instance, a study on europium complexes with the pentafluorinated β-diketone PFMP showed a significantly longer lifetime (τ) and higher quantum yield compared to complexes with the less-fluorinated PFAP [3]. This trend strongly supports the potential of the target compound, as a fully fluorinated derivative, to produce high-performance luminescent materials compared to its non-fluorinated or partially fluorinated counterparts.

Luminescent Materials Coordination Chemistry Optoelectronics

Strategic Procurement and Application Scenarios


Lanthanide Separation and Purification

The high lipophilicity (XLogP3 = 3.5) of this compound makes it a highly effective extractant in solvent extraction processes for separating trivalent lanthanides, such as Nd(III), Eu(III), and Lu(III), from thiocyanate solutions . Its strong preference for the organic phase, quantified by its LogP, ensures a more efficient and complete extraction compared to less lipophilic β-diketone alternatives, reducing the number of extraction cycles and improving overall process yield.

High-Performance Luminescent Europium Complexes

This compound is a prime candidate for synthesizing europium(III) complexes for use in organic light-emitting diodes (OLEDs), fluorescent probes, and security inks. The high degree of fluorination, as supported by class-level evidence, maximizes the luminescence quantum yield and lifetime of the resulting complexes by suppressing non-radiative energy loss pathways [1][2]. Procurement of this specific ligand is essential for researchers aiming to achieve state-of-the-art performance in their optical materials.

Thermally Stable Advanced Materials

Due to its demonstrated thermal stability, with no significant weight loss up to 360 °C [3], this compound is well-suited for applications requiring high-temperature resilience. It can be employed as a building block in the synthesis of thermally stable polymers, coatings, and functionalized sol-gel matrices, where its robust nature ensures material integrity during both processing and end-use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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